molecular formula C21H21F3N6S B10950704 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10950704
M. Wt: 446.5 g/mol
InChI Key: QVNZNBZUAXDXOE-UHFFFAOYSA-N
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Description

2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines several functional groups and rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and triazole rings.

    Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions are frequently used.

    Major Products: The major products depend on the type of reaction, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with pyrazole and triazole rings, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • Pyrazolo[3,4-d]pyrimidines
  • Pyrazolo[4,3-e][1,2,4]triazoles

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of cyclopropyl and trifluoromethyl groups in 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H21F3N6S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C21H21F3N6S/c1-10-3-6-13-15(7-10)31-20-17(13)19-26-18(28-29(19)9-25-20)11(2)30-14(12-4-5-12)8-16(27-30)21(22,23)24/h8-12H,3-7H2,1-2H3

InChI Key

QVNZNBZUAXDXOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C(C)N5C(=CC(=N5)C(F)(F)F)C6CC6

Origin of Product

United States

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